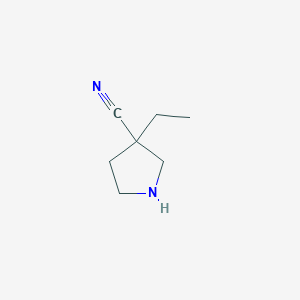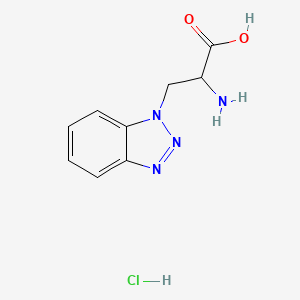
3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a 3-methylthiophen-2-ylmethyl group. It has been studied for its potential pharmacological activities, including anticonvulsant and antinociceptive properties .
Métodos De Preparación
The synthesis of 3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride typically involves the reaction of 3-methylthiophene with pyrrolidine under specific conditions. One common synthetic route includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by the addition of 3-methylthiophene to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Análisis De Reacciones Químicas
3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Aplicaciones Científicas De Investigación
3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride has been explored for various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating voltage-gated sodium and calcium channels, which play a crucial role in neuronal excitability and pain perception . Additionally, the compound may interact with GABA transporters, enhancing the inhibitory effects of GABA in the central nervous system .
Comparación Con Compuestos Similares
3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride can be compared with other pyrrolidine derivatives, such as:
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione: This compound shares a similar core structure but differs in its functional groups, leading to variations in its pharmacological activities.
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride: This derivative has shown higher anticonvulsant activity compared to the parent compound.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct pharmacological profile and potential therapeutic applications .
Propiedades
Fórmula molecular |
C10H16ClNS |
|---|---|
Peso molecular |
217.76 g/mol |
Nombre IUPAC |
3-[(3-methylthiophen-2-yl)methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H15NS.ClH/c1-8-3-5-12-10(8)6-9-2-4-11-7-9;/h3,5,9,11H,2,4,6-7H2,1H3;1H |
Clave InChI |
OSAVHULXIXVXGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)CC2CCNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(3-Hydroxypyrrolidin-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B13189892.png)
![9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B13189899.png)
![[(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol](/img/structure/B13189914.png)




![1-[2-(Prop-2-yn-1-yloxy)ethyl]piperidine](/img/structure/B13189938.png)

![1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one](/img/structure/B13189942.png)
![2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13189947.png)
